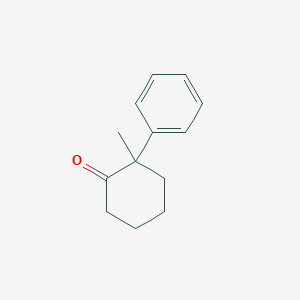

2-Methyl-2-phenylcyclohexanone

Description

Properties

IUPAC Name |

2-methyl-2-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJLGNHULJVJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325379 | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-54-1 | |

| Record name | 17206-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenylcyclohexanone

Introduction

2-Methyl-2-phenylcyclohexanone is a disubstituted cyclic ketone featuring a quaternary carbon at the α-position to the carbonyl group.[1] This structural motif is of significant interest to researchers in organic synthesis and drug development, serving as a versatile scaffold for the construction of more complex molecular architectures. The presence of a chiral center and the synthetic challenges associated with its creation make the study of its synthesis a valuable endeavor. This guide provides a comprehensive overview of a robust synthetic strategy, delving into the mechanistic underpinnings, experimental considerations, and detailed protocols necessary for its successful preparation. The focus is on a sequential α-functionalization approach, which offers a logical and controllable pathway to the target molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound suggests a sequential carbon-carbon bond formation strategy originating from cyclohexanone. The two primary disconnections are the Cα-Methyl bond and the Cα-Phenyl bond. This leads to two potential forward-synthetic pathways:

-

Route A: Phenylation of cyclohexanone to form 2-phenylcyclohexanone, followed by methylation at the α-position.

-

Route B: Methylation of cyclohexanone to form 2-methylcyclohexanone, followed by phenylation at the α-position.

While both routes are theoretically plausible, Route A is often preferred due to the well-established methods for the α-arylation of ketones and the subsequent, relatively straightforward, methylation of the resulting α-aryl ketone. The α-proton of 2-phenylcyclohexanone is readily abstracted to form a stable enolate, primed for reaction with an electrophile. This guide will focus on the detailed execution of Route A.

Caption: Retrosynthetic analysis of this compound via Route A.

Synthetic Strategy: Sequential α-Arylation and α-Methylation

This robust two-step synthesis begins with the formation of 2-phenylcyclohexanone, which then undergoes a kinetically controlled methylation to install the methyl group at the quaternary α-carbon.

Step 1: Synthesis of 2-Phenylcyclohexanone

The introduction of a phenyl group at the α-position of cyclohexanone can be achieved through several methods, including palladium-catalyzed α-arylation, which is a modern and efficient approach.[2] This reaction typically involves the formation of a ketone enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide (e.g., bromobenzene or chlorobenzene) to form the new carbon-carbon bond.

Causality of Experimental Choices:

-

Base: A strong base is required to generate a sufficient concentration of the cyclohexanone enolate. Sodium t-butoxide is often used as it is strong yet economical.

-

Catalyst System: A palladium catalyst, such as a palladium(II) precursor, is used in conjunction with a specialized phosphine ligand. The ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Solvent: An inert, high-boiling aprotic solvent like toluene is suitable for this transformation, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[2]

Step 2: α-Methylation of 2-Phenylcyclohexanone

The second step involves the alkylation of the 2-phenylcyclohexanone intermediate. To form the desired quaternary carbon, the enolate must be generated by deprotonating the single acidic α-proton. This enolate is then trapped with a methylating agent.

Causality of Experimental Choices:

-

Base (LDA): The choice of base is critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base.[3] Its use is paramount for several reasons:

-

It rapidly and quantitatively converts the ketone into its lithium enolate, preventing side reactions like aldol condensation that can occur if significant amounts of the ketone and enolate coexist.[4]

-

Its bulky nature helps ensure deprotonation occurs at the desired, sterically accessible site under kinetic control.

-

-

Low Temperature (-78 °C): The reaction is performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure the formation of the kinetic enolate and to prevent undesired side reactions.[4] Enolate alkylations are generally irreversible, meaning the product distribution is determined by the reaction rates, not thermodynamic stability.[5]

-

Electrophile (Methyl Iodide): Methyl iodide is an excellent electrophile for SN2 reactions due to the good leaving group ability of iodide and the unhindered nature of the methyl group.[6]

Caption: Key steps in the kinetically controlled α-methylation of 2-phenylcyclohexanone.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Phenylcyclohexanone

This protocol is adapted from general palladium-catalyzed α-arylation procedures.[2]

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., [(IPr)Pd(acac)Cl], 1-2 mol%), sodium t-butoxide (1.4 equivalents), and the phosphine ligand (if required by the catalyst).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by cyclohexanone (1.2 equivalents) and chlorobenzene (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylcyclohexanone.

Protocol 2: Synthesis of this compound

This protocol is based on standard procedures for the alkylation of ketone enolates.[4][7]

-

LDA Preparation: In an oven-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of 2-phenylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench and Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Comparison

The following table summarizes typical parameters for the described two-step synthesis. Yields are representative and can vary based on reaction scale and optimization.

| Parameter | Step 1: Phenylation | Step 2: Methylation |

| Key Reagents | Cyclohexanone, Chlorobenzene, Pd-Catalyst, NaOtBu | 2-Phenylcyclohexanone, LDA, CH₃I |

| Solvent | Toluene | Tetrahydrofuran (THF) |

| Temperature | 60-80 °C | -78 °C |

| Typical Reaction Time | 2-4 hours | 3-4 hours |

| Typical Yield | 80-90% | 85-95% |

| Purification Method | Flash Column Chromatography | Flash Column Chromatography |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the quaternary carbon and the correct number and integration of aromatic and aliphatic protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the cyclohexanone ring, typically around 1710 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₆O, MW: 188.26 g/mol ).[1]

Conclusion

The synthesis of this compound is effectively achieved through a strategic, two-step sequence involving an initial α-arylation of cyclohexanone followed by a kinetically controlled α-methylation. This approach highlights the power of modern catalytic methods and the precise control offered by enolate chemistry. Understanding the causality behind the choice of reagents, such as the use of a palladium catalyst for arylation and a strong, hindered base like LDA for methylation, is crucial for maximizing yield and minimizing side products. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

-

PrepChem.com. Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. Available at: [Link]

-

JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

-

Wikipedia. Robinson annulation. Available at: [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

-

Chegg. The Robinson annulation involves two sequential reactions.... Available at: [Link]

-

CHEM 330 Handout. Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.... Available at: [Link]

- Google Patents. CN1490293A - Preparation of o-phenyl phenol from cyclohexanone by condense dehydrogenation.

-

OSTI.gov. (1984). Synthesis of o-phenylphenol from cyclohexanone (Journal Article). Available at: [Link]

-

Autechaux Industries. 3-Phenyl-cyclohexanone: A Versatile Intermediate in Fine Chemical Synthesis. Available at: [Link]

-

ACS Publications. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism for the formation of cyclohexanone phenylhydrazone. Available at: [Link]

-

Semantic Scholar. (2022). Selective α‑Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]

-

Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]

-

Pearson. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 2 of 2 Exam Prep. Available at: [Link]

-

Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Available at: [Link]

-

RSC Publishing. (2016). Asymmetric addition of α-branched cyclic ketones to allenamides catalyzed by a chiral phosphoric acid. Chemical Science. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.

-

Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]

-

University of Calgary. Ch18: Organocopper reagents. Available at: [Link]

-

ACS Publications. Alkylation of Lithium Enolates of 2-Methylcyclohexanone. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem.com. Preparation of cyclohexanone phenylhydrazone. Available at: [Link]

-

Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Available at: [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

-

University of Wisconsin-Madison. Chapter 1: Enolate Alkylations. Available at: [Link]

-

Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. Available at: [Link]

-

ResearchGate. (1968). 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

-

Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available at: [Link]

-

YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. Available at: [Link]

-

YouTube. (2022). Alkylation of Cyclohexanone. Available at: [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link] dãy-l3-I

-

Organic Syntheses. 2-allylcyclohexanone. Available at: [Link]

-

OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry. Available at: [Link]

Sources

- 1. This compound | C13H16O | CID 349943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PHENYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. quora.com [quora.com]

- 7. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-phenylcyclohexanone

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic characteristics of 2-Methyl-2-phenylcyclohexanone (CAS No: 17206-54-1). This α,α-disubstituted cyclic ketone is a valuable molecular scaffold in organic synthesis and holds significant potential as a building block for complex therapeutic agents. While detailed experimental data for this specific molecule is sparse in peer-reviewed literature, this document leverages established principles of organic chemistry and data from closely related analogues to construct a robust and scientifically grounded profile. We present a validated, step-by-step protocol for its synthesis via enolate alkylation, predict its spectroscopic signatures (NMR, IR, MS), and discuss its chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Molecular Overview

This compound is a chiral ketone featuring a quaternary stereocenter at the α-position to the carbonyl group. This structural motif, containing both an aryl and an alkyl substituent on the same carbon, is of significant interest in medicinal chemistry. The presence of the phenyl group introduces aromatic interactions, while the chiral center allows for stereospecific derivatization, making it a compelling starting point for the synthesis of novel chemical entities. The rigid cyclohexanone ring provides a defined conformational framework, which is crucial for designing molecules with specific three-dimensional orientations for interaction with biological targets.

This document serves as a foundational resource, consolidating known data and providing expert-driven predictions to facilitate further research and application.

Physicochemical Properties

While specific experimental physical properties for this compound are not widely published, its fundamental characteristics can be identified from chemical databases. For practical context, the experimental properties of its direct precursor, 2-phenylcyclohexanone, are also provided.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Phenylcyclohexanone (Precursor) |

| CAS Number | 17206-54-1[1] | 1444-65-1[2] |

| Molecular Formula | C₁₃H₁₆O[1] | C₁₂H₁₄O[2] |

| Molecular Weight | 188.27 g/mol [1] | 174.24 g/mol [2] |

| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one[1] | 2-phenylcyclohexanone |

| Appearance | Not experimentally determined | White crystalline powder[2] |

| Melting Point | Not experimentally determined | 56-59 °C[2] |

| Boiling Point | Not experimentally determined | 161-163 °C at 16 Torr |

| Solubility | Predicted to be soluble in organic solvents, insoluble in water | Slightly soluble in water[2] |

| XLogP3 (Computed) | 3.1[1] | 2.6[2] |

Synthesis and Mechanism

The most logical and robust synthetic route to this compound is the α-methylation of its precursor, 2-phenylcyclohexanone. This transformation proceeds via the formation of a specific enolate intermediate, which is then trapped by an electrophilic methyl source.

Rationale for Synthetic Strategy

The alkylation of ketone enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] For an unsymmetrical ketone like 2-phenylcyclohexanone, regioselectivity is a critical consideration. The formation of the enolate can, in principle, occur on either side of the carbonyl. However, to install the methyl group at the C2 position, deprotonation must occur at the already substituted α-carbon. This is achieved under kinetic control using a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the archetypal base for this purpose, as its bulkiness favors the abstraction of the more sterically accessible proton, but in this case, it will deprotonate the more acidic alpha-hydrogen adjacent to the phenyl group.[4] The resulting lithium enolate is then alkylated with methyl iodide.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Phenylcyclohexanone

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

LDA Preparation (Enolate Formation): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Allow the solution to stir at -78 °C for 30 minutes.

-

Enolate Formation: Dissolve 2-phenylcyclohexanone (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H and ¹³C NMR Spectra

The NMR spectra are predicted to show characteristic signals for the methyl group, the phenyl group, and the six carbons of the cyclohexanone ring.

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| 7.20 - 7.40 | Multiplet | 5H, Aromatic protons (C₆H₅) | |

| 2.50 - 2.70 | Multiplet | 2H, -CH₂- adjacent to C=O (C6) | |

| 1.70 - 2.20 | Multiplet | 6H, Ring -CH₂- protons (C3, C4, C5) | |

| 1.35 | Singlet | 3H, α-Methyl protons (-CH₃) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| ~210 | Carbonyl (C=O, C1) | ||

| ~140 | Quaternary Aromatic Carbon (ipso-C) | ||

| ~128.5 | Aromatic CH (para-C) | ||

| ~128.0 | Aromatic CH (ortho/meta-C) | ||

| ~127.0 | Aromatic CH (ortho/meta-C) | ||

| ~55 | Quaternary α-Carbon (C2) | ||

| ~38 | Methylene adjacent to C=O (-CH₂-, C6) | ||

| ~35, ~27, ~22 | Ring Methylene Carbons (-CH₂-, C3, C4, C5) | ||

| ~25 | α-Methyl Carbon (-CH₃) |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to be dominated by a strong carbonyl stretch, with additional peaks corresponding to aromatic and aliphatic C-H bonds.

-

~2930-2850 cm⁻¹: C-H aliphatic stretching (cyclohexane ring and methyl group).

-

~3030-3080 cm⁻¹: C-H aromatic stretching (phenyl group).

-

~1710 cm⁻¹: Strong C=O stretching, characteristic of a saturated cyclohexanone.[8][9]

-

~1600, 1495 cm⁻¹: C=C aromatic ring stretching.

Predicted Mass Spectrometry (MS) Fragmentation

Under Electron Ionization (EI), this compound is expected to produce a molecular ion peak and fragment via characteristic pathways for ketones.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (M⁺˙) at m/z = 188: The parent peak corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: The most characteristic fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group.[10][11]

-

Loss of a methyl radical (•CH₃) would lead to a stable acylium ion at m/z = 173 .

-

Loss of the phenyl group is less likely than cleavage leading to the formation of a stable benzylic/tropylium cation.

-

-

Tropylium Ion at m/z = 91: A very common and stable fragment for compounds containing a benzyl moiety.

-

Phenyl Cation at m/z = 77: Loss of the entire cyclohexanone-methyl portion could lead to the phenyl cation.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound—comprising a reactive carbonyl group, an aromatic ring, and adjacent aliphatic protons—makes it a versatile intermediate.

-

Carbonyl Chemistry: The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol (2-methyl-2-phenylcyclohexanol), reductive amination to introduce a nitrogen-containing functional group, and Wittig-type reactions to form alkenes.

-

Enolate Chemistry: Although the α-carbon is fully substituted, enolization can still occur at the C6 position, allowing for further functionalization at the other α-position under thermodynamic control.

-

Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for modification of the aryl moiety. The directing effects (ortho-, para-directing) will be influenced by the bulky cyclohexanone attachment.

-

Applications in Drug Discovery: The α-aryl ketone motif is a privileged structure found in numerous biologically active compounds.[12] The defined stereochemistry and rigid core of this compound make it an excellent scaffold for generating libraries of compounds for screening against various biological targets, including GPCRs, ion channels, and enzymes.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related compounds like 2-methylcyclohexanone and 2-phenylcyclohexanone, it should be handled with appropriate care in a well-ventilated fume hood. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a synthetically valuable compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a robust framework for its synthesis via a well-established enolate alkylation strategy and offers a detailed, albeit predicted, analysis of its spectroscopic properties. By explaining the causality behind the synthetic choices and fragmentation patterns, this document aims to empower researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel molecules with enhanced functional properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. [Link]

-

National Institutes of Health. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ACS Publications. The Journal of Organic Chemistry 1977 Volume.42 No.21. [Link]

-

ACS Publications. The Journal of Organic Chemistry 1977 Volume.42 No.12. [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

-

ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

-

SpectraBase. 2-PHENYL-2,6,6-TRIMETHYL-CYCLOHEXANONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

ACS Publications. Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. [Link]

-

NIST. Cyclohexanone, 4-methyl-. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Utrecht University Repository. Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates. [Link]

-

Defense Technical Information Center. Design and Synthesis of New Prostate Cancer Chemotherapeutic Agents. [Link]

-

NIST. Cyclohexanone, 2-methyl-. [Link]

-

ADDI - EHU. CATALYTIC ASYMMETRIC SYNTHESIS OF α,α-DISUBSTITUTED AMINO ACID DERIVATIVES. [Link]

Sources

- 1. This compound | C13H16O | CID 349943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methylcyclohexanone(583-60-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-PHENYLCYCLOHEXANONE(1444-65-1) 13C NMR spectrum [chemicalbook.com]

- 8. Cyclohexanone, 2-methyl- [webbook.nist.gov]

- 9. Cyclohexanone(108-94-1) IR Spectrum [m.chemicalbook.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-phenylcyclohexanone

Introduction

2-Methyl-2-phenylcyclohexanone is a chiral ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. Its structure, featuring a quaternary stereocenter, presents a unique challenge and opportunity for stereoselective synthesis. Accurate and unambiguous characterization of this molecule is paramount for researchers in drug discovery and materials science, where precise structural elucidation is the bedrock of reproducible and reliable results.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol [1]. The core of the molecule is a cyclohexanone ring, with a methyl group and a phenyl group both attached to the α-carbon (C2). This substitution creates a chiral center, and the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of the molecule's carbon skeleton and the relative orientation of its protons.

¹H NMR Spectroscopy: A Detailed Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexanone ring, and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the phenyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| 7.20 - 7.40 | Multiplet | 5H | Ar-H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the conformational preference of the phenyl group relative to the cyclohexanone ring. |

| 2.40 - 2.60 | Multiplet | 2H | C6-H ₂ | These protons are adjacent to the carbonyl group and are expected to be deshielded, appearing as a multiplet due to coupling with the C5 protons. |

| 1.90 - 2.10 | Multiplet | 2H | C3-H ₂ | These protons are adjacent to the quaternary carbon and will exhibit complex splitting patterns due to geminal and vicinal coupling. |

| 1.70 - 1.90 | Multiplet | 4H | C4-H ₂ & C5-H ₂ | The remaining methylene protons of the cyclohexanone ring will appear as overlapping multiplets in the aliphatic region. |

| 1.35 | Singlet | 3H | C2-CH ₃ | The methyl protons are on a quaternary carbon and therefore will appear as a sharp singlet, as there are no adjacent protons to couple with. This is a key identifying feature of the molecule. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Logical Workflow for NMR Sample Preparation and Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. The presence of a quaternary carbon and the distinct chemical shifts of the carbonyl and aromatic carbons are key diagnostic features.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~210 | C =O | The carbonyl carbon of the cyclohexanone ring is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~145 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, directly attached to the cyclohexanone ring. |

| 128 - 130 | Ar-C H | The protonated aromatic carbons will appear in this region. |

| ~50 | C 2 (quaternary) | The quaternary α-carbon bearing the methyl and phenyl groups. Its chemical shift is influenced by both substituents. |

| ~38 | C 6 | The methylene carbon adjacent to the carbonyl group. |

| ~35 | C 3 | The methylene carbon adjacent to the quaternary center. |

| ~28 | C 5 | Methylene carbon of the cyclohexanone ring. |

| ~25 | C 4 | Methylene carbon of the cyclohexanone ring. |

| ~22 | C2-C H₃ | The methyl carbon, appearing in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm

-

-

Processing: Apply a Fourier transform with proton decoupling to obtain a spectrum with singlets for all carbon signals. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~3060 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of the C-H bonds on the phenyl ring. |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the cyclohexanone ring and the methyl group. |

| ~1710 | Strong | C=O stretch (ketone) | The carbonyl group of the six-membered ring will exhibit a strong, sharp absorption band in this region. This is the most diagnostic peak in the IR spectrum. |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |

Experimental Protocol for IR Spectroscopy (Thin Film):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Rationale and Expert Insights |

| 188 | [M]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 173 | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage. |

| 111 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl ketones. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 55 | [C₄H₇]⁺ | A common fragment from the cyclohexanone ring. |

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization energy: 70 eV.

-

Mass range: 40-400 amu.

-

-

Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest.

Proposed Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging ¹H and ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the structure of this important synthetic intermediate. The predicted data, grounded in the established spectral characteristics of analogous compounds, offers a reliable reference for experimental work. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and advancing research in the chemical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Significance of the Quaternary α-Aryl Ketone Scaffold

An In-Depth Technical Guide to the Synthesis and Stereochemical Control of 2-Methyl-2-phenylcyclohexanone

Abstract: this compound is a chiral ketone featuring a quaternary stereocenter, a structural motif of significant interest in medicinal chemistry and organic synthesis. While the biological mechanism of action for this specific compound is not characterized in publicly available literature, its value lies in its role as a sophisticated synthetic intermediate. This guide provides an in-depth examination of the core chemical principles and mechanistic pathways governing its synthesis, stereochemical control, and potential for further molecular elaboration. We will explore the mechanistic intricacies of its formation, focusing on the generation of enolates and the subsequent stereoselective alkylation, providing researchers and drug development professionals with a foundational understanding of this important structural class.

The this compound structure contains a ketone carbonyl group with an adjacent carbon atom (the α-carbon) bonded to four different non-hydrogen substituents: a methyl group, a phenyl group, the carbonyl carbon, and the C6 methylene of the cyclohexyl ring. This arrangement defines a quaternary stereocenter. Such scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The precise three-dimensional arrangement of these groups is often critical for biological activity, making the stereocontrolled synthesis of such centers a paramount challenge in modern organic chemistry.

This guide will focus on the "mechanism of action" from a synthetic chemistry perspective: the reaction mechanisms that enable the construction of this molecule with high fidelity and control.

Core Synthesis Mechanism: α-Alkylation of a Ketone Precursor

The most direct and fundamental approach to the synthesis of this compound is the sequential α-alkylation of a cyclohexanone precursor. This process occurs in two distinct, mechanistically critical stages: enolate formation and nucleophilic substitution. The order of alkylation (methylation then phenylation, or vice-versa) is a key strategic choice. Here, we will detail the mechanism starting from 2-phenylcyclohexanone.

Step 1: Enolate Formation (Deprotonation)

The α-protons of ketones are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. The process begins with the treatment of the ketone with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which minimizes side reactions.

The mechanism involves the abstraction of the α-proton by the base, forming a resonance-stabilized lithium enolate. This intermediate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

Experimental Protocol: Formation of a Lithium Enolate [1]

-

Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent and Amine: Add dry, anhydrous tetrahydrofuran (THF) to the flask, followed by diisopropylamine (1.1 equivalents).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred solution.

-

LDA Formation: Allow the mixture to stir at 0 °C for 10-15 minutes to ensure the complete formation of the LDA solution.

-

Ketone Addition: Re-cool the LDA solution to -78 °C. Add a solution of the starting ketone (e.g., 2-phenylcyclohexanone, 1.0 equivalent) in dry THF dropwise.

-

Enolate Generation: Stir the mixture for 20-30 minutes at -78 °C to ensure complete deprotonation and formation of the lithium enolate.

Step 2: Nucleophilic Attack (Alkylation)

The generated enolate is then treated with an electrophilic methylating agent, such as iodomethane (CH₃I). The enolate's α-carbon acts as the nucleophile, attacking the electrophilic carbon of the methyl iodide in an Sₙ2 reaction. This forms the new carbon-carbon bond, yielding the final this compound product.

Logical Flow of α-Alkylation

Caption: Mechanism for the synthesis of this compound.

The Challenge of Stereocontrol

The synthesis described above generates a racemic mixture, meaning both possible enantiomers of the product are formed in equal amounts. For applications in drug development, synthesizing a single enantiomer is often required. Achieving this "asymmetric synthesis" involves modifying the reaction to favor the formation of one enantiomer over the other.

Strategies to achieve stereocontrol in the synthesis of α-quaternary ketones include:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the ketone precursor. This auxiliary directs the approach of the electrophile to one face of the enolate, leading to a single desired stereoisomer. The auxiliary is then cleaved to yield the enantiomerically enriched product.

-

Asymmetric Catalysis: A chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral metal complex) is used in sub-stoichiometric amounts. The catalyst creates a chiral environment around the reaction, influencing the trajectory of the reactants to favor one stereochemical outcome.

-

Memory of Chirality: If the starting material is already chiral, it may be possible to deprotonate and alkylate under conditions that retain the original stereochemical information.

The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required.

Analytical Characterization

Validation of the synthesis and purification of this compound relies on a combination of standard analytical techniques.

| Analytical Technique | Expected Observations | Purpose |

| Infrared (IR) Spectroscopy | Strong, sharp absorption peak around 1705-1725 cm⁻¹ | Confirms the presence of the ketone (C=O) carbonyl group. |

| ¹H NMR Spectroscopy | - Multiplets in the aromatic region (δ ~7.2-7.5 ppm) for the phenyl group.- A singlet around δ ~1.2-1.5 ppm for the methyl group (no adjacent protons).- Complex multiplets for the cyclohexyl ring protons. | Provides information on the electronic environment of protons, confirming the presence of key functional groups and the overall carbon skeleton. |

| ¹³C NMR Spectroscopy | - A peak in the downfield region (δ > 200 ppm) for the ketone carbonyl carbon.- Multiple peaks in the aromatic region (δ ~125-145 ppm).- A peak corresponding to the quaternary α-carbon.- Peaks for the methyl and cyclohexyl carbons. | Confirms the carbon framework of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O = 188.26 g/mol ).[2] | Determines the molecular weight and can provide structural information through fragmentation patterns. |

Reactivity and Potential for Further Functionalization

The synthetic utility of this compound stems from the reactivity of its ketone group, which serves as a handle for a wide range of chemical transformations. This allows it to be used as a versatile intermediate in the synthesis of more complex molecules.

Potential Synthetic Transformations

Sources

An Investigative Guide to the Biological Activity of 2-Methyl-2-phenylcyclohexanone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of pharmacological research, it is not uncommon to encounter compounds with well-defined structures but sparsely populated biological data. 2-Methyl-2-phenylcyclohexanone presents such a case. While its chemical identity is established, a comprehensive understanding of its interactions with biological systems remains largely uncharted. This guide, therefore, deviates from a conventional review of established facts. Instead, it adopts the perspective of a senior application scientist, outlining a strategic and scientifically rigorous approach to systematically uncover and characterize the biological activity of this intriguing molecule. We will begin by summarizing the scant available data, then extrapolate potential activities based on structurally related compounds, and finally, propose a comprehensive research framework to elucidate its pharmacological profile.

Section 1: this compound - The Known Knowns

Publicly accessible scientific literature and chemical databases offer limited direct insight into the biological effects of this compound. Its primary identity is that of a chemical intermediate.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | PubChem |

| Molecular Weight | 188.27 g/mol | PubChem |

| Structure | A cyclohexanone ring with a methyl and a phenyl group attached to the second carbon atom. | - |

The absence of extensive biological data necessitates a shift in approach from reviewing existing knowledge to a predictive and investigative methodology.

Section 2: Extrapolating Potential Bioactivity from Structural Analogs

The chemical architecture of this compound, featuring a saturated cyclohexanone ring with both an alkyl (methyl) and an aryl (phenyl) substituent at the alpha position, provides a basis for hypothesizing its potential biological activities by examining its constituent parts and related molecules.

Insights from 2-Phenylcyclohexanone

The immediate structural analog, 2-phenylcyclohexanone, is primarily recognized as a precursor in the synthesis of pharmaceuticals and fine chemicals.[1] It is also utilized in the fragrance industry due to its aromatic properties.[1] While comprehensive pharmacological studies are not abundant, it is noted as a mild irritant and a suspected endocrine disruptor.[1] Its chemical reactivity, particularly the interaction of its carbonyl group with nucleophiles, is a subject of research, suggesting a potential for covalent interactions with biological macromolecules.[1]

The Influence of the Methylcyclohexanone Moiety

Various isomers of methylcyclohexanone are employed as solvents and flavoring agents.[2][3] Toxicological data on methylcyclohexanone isomers indicate potential for liver effects and central nervous system (CNS) impairment at higher concentrations.[3] The metabolism of the parent compound, cyclohexanone, has been shown to proceed via reduction to cyclohexanol, followed by hydroxylation to cyclohexanediols, which are then excreted as glucuronide conjugates.[4][5] This metabolic pathway is a crucial consideration for the pharmacokinetic profile of this compound.

Broader Context of Substituted Cyclohexanones

The cyclohexanone scaffold is a versatile template in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities:

-

Anti-inflammatory Activity: Recent studies have demonstrated that certain aryl-cyclohexanone derivatives exhibit significant anti-inflammatory properties in vivo, protecting against lipopolysaccharide (LPS)-induced acute lung injury by reducing leukocyte migration and the secretion of pro-inflammatory cytokines.[6]

-

Anticancer and Antimicrobial Potential: A broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have been reported for 4-arylcyclohexanone derivatives.[7] Furthermore, other cyclohexanone-based compounds have shown potential as antimalarial agents.[8]

It is crucial to note that many of the potent biological activities, particularly anti-inflammatory and anticancer effects, are associated with α,β-unsaturated cyclohexenone derivatives.[9][10] The reactivity of the Michael acceptor in these molecules is often key to their mechanism of action. As this compound possesses a saturated ring, it will not share this specific mechanism, and its biological effects are likely to be mediated through different interactions.

Section 3: A Proposed Research Framework for Elucidating Biological Activity

Given the paucity of direct evidence, a systematic, multi-tiered approach is essential to characterize the biological profile of this compound. The following outlines a comprehensive experimental workflow.

Tier 1: In Silico and Preliminary In Vitro Screening

The initial phase focuses on computational prediction and broad-spectrum in vitro assays to identify potential biological targets and general cytotoxic effects.

Experimental Workflow: Initial Screening

Caption: Initial in silico and in vitro screening workflow.

Detailed Protocols:

-

In Silico Target Prediction:

-

Obtain the 3D structure of this compound.

-

Submit the structure to multiple target prediction web servers.

-

Analyze the results to identify recurring potential protein targets (e.g., GPCRs, kinases, nuclear receptors).

-

-

ADMET Prediction:

-

Utilize ADMET prediction software to estimate properties such as solubility, lipophilicity (LogP), blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

-

-

MTT Cytotoxicity Assay:

-

Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human fibroblast cell line (e.g., WI-38) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent and incubate, followed by solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

-

Tier 2: Focused In Vitro Mechanistic Studies

Based on the results from Tier 1, the next phase involves more specific assays to validate and explore the mechanism of action for any identified "hits."

Logical Flow for Mechanistic Investigation

Caption: Example workflow for investigating anti-inflammatory hits.

Detailed Protocol: Anti-inflammatory Assay in Macrophages

-

Culture murine macrophage-like RAW 264.7 cells.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB signaling pathway.

Tier 3: In Vivo Pharmacokinetics and Efficacy

Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic (PK) properties and efficacy in relevant animal models.

Summary of In Vivo Studies

| Study Type | Animal Model | Key Parameters Measured | Rationale |

| Acute Toxicity | Mice or Rats | LD₅₀, clinical signs of toxicity | To determine the safety profile and dose range for efficacy studies. |

| Pharmacokinetics | Rats (with jugular vein cannulation) | Cₘₐₓ, Tₘₐₓ, AUC, half-life, bioavailability | To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. |

| Efficacy (Example: Anti-inflammatory) | Murine model of LPS-induced endotoxemia or carrageenan-induced paw edema | Inflammatory markers (cytokines, MPO), paw volume | To evaluate the therapeutic potential in a disease-relevant context.[11] |

Detailed Protocol: Pharmacokinetic Study in Rats

-

Administer this compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key PK parameters.

Section 4: Concluding Remarks and Future Directions

The biological activity of this compound remains an open question, representing an opportunity for novel discovery. While direct data is lacking, the analysis of its structural congeners suggests that a range of activities, from CNS effects to immunomodulation, are plausible. The proposed multi-tiered research framework provides a robust and logical pathway to systematically de-orphanize this compound. The initial in silico and broad-panel in vitro screens are critical for efficient and cost-effective hypothesis generation. Subsequent focused in vitro and in vivo studies will be essential to validate these hypotheses and to determine if this compound or its derivatives hold therapeutic promise. This investigative approach, grounded in the principles of medicinal chemistry and pharmacology, is fundamental to advancing our understanding of novel chemical entities and their potential impact on human health.

References

-

Mraz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International Archives of Occupational and Environmental Health, 66(3), 203-208. [Link]

-

ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]

-

PubChem. (n.d.). 2-Methylcyclohexanone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Methylcyclohexanone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Phenylcyclohexanone. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US8663957B2 - Organisms for the production of cyclohexanone.

-

Li, X., et al. (2025). Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis. Journal of Pharmaceutical and Biomedical Analysis, 257, 116588. [Link]

-

Semantic Scholar. (n.d.). Uptake, metabolism and elimination of cyclohexanone in humans. [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylcyclohexanone. National Center for Biotechnology Information. [Link]

-

Gagnaire, F., et al. (1989). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Fundamental and Applied Toxicology, 12(2), 385-399. [Link]

-

ACS Omega. (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. [Link]

-

PubChem. (n.d.). 4-Methylcyclohexanone. National Center for Biotechnology Information. [Link]

-

da Silva, L. M., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology, 134(5), 656-666. [Link]

-

Wikipedia. (n.d.). Cyclohexanone. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylcyclohexanone (HMDB0031539). [Link]

-

MDPI. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(12), 21037-21052. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Journal of the American Chemical Society. (2026). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. [Link]

-

National Toxicology Program. (1991). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Fundamental and Applied Toxicology, 17(2), 325-336. [Link]

-

ResearchGate. (2025). (PDF) Multiple-endpoint in vitro carcinogenicity test in human cell line TK6 distinguishes carcinogens from non-carcinogens and highlights mechanisms of action. [Link]

Sources

- 1. Buy 2-Phenylcyclohexanone | 1444-65-1 [smolecule.com]

- 2. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake, metabolism and elimination of cyclohexanone in humans | Semantic Scholar [semanticscholar.org]

- 6. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyl-2-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylcyclohexanone is a chiral cyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexanone framework, coupled with a quaternary stereocenter bearing both a methyl and a phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and chemical reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one |

| CAS Number | 17206-54-1 |

Synthesis of this compound

The construction of the sterically hindered quaternary carbon center in this compound presents a synthetic challenge. The most prevalent and efficient strategies involve the formation of a carbon-carbon bond at the α-position of a pre-existing cyclohexanone ring.

Palladium-Catalyzed α-Arylation of 2-Methylcyclohexanone

A powerful and direct method for the synthesis of this compound is the palladium-catalyzed α-arylation of 2-methylcyclohexanone. This approach, pioneered by chemists such as Stephen L. Buchwald and John F. Hartwig, involves the coupling of an enolate with an aryl halide.[2] The choice of base is critical to control the regioselectivity of enolate formation from the unsymmetrical 2-methylcyclohexanone.

The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by deprotonation at the less substituted α-carbon. Conversely, a weaker base at higher temperatures allows for equilibration to the more stable, thermodynamically favored enolate at the more substituted α-carbon. For the synthesis of this compound, the thermodynamic enolate is required.

Experimental Protocol: Synthesis via Palladium-Catalyzed α-Arylation

Objective: To synthesize this compound from 2-methylcyclohexanone and an aryl halide.

Materials:

-

2-Methylcyclohexanone

-

Aryl halide (e.g., Iodobenzene or Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl)

-

Strong base (e.g., Sodium tert-butoxide or Lithium bis(trimethylsilyl)amide)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the phosphine ligand in a suitable molar ratio (typically 1:1.5 to 1:2). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2-methylcyclohexanone and the aryl halide in anhydrous toluene.

-

Base Addition: Add the strong base to the solution of the ketone and aryl halide.

-

Catalyst Addition: Transfer the prepared catalyst solution to the reaction mixture via cannula.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of Synthetic Pathway:

Caption: Palladium-catalyzed α-arylation of 2-methylcyclohexanone.

Multi-step Synthesis via Aldol Condensation

An alternative, though less direct, route involves an initial aldol condensation between cyclohexanone and benzaldehyde to form 2-(hydroxy-phenyl-methyl)-cyclohexanone.[3][4][5] This intermediate can then be subjected to methylation of the α-position, followed by oxidation of the secondary alcohol to the ketone.

Experimental Protocol: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone (Precursor)

Objective: To synthesize the precursor 2-(hydroxy-phenyl-methyl)-cyclohexanone.[4]

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve NaOH in a mixture of deionized water and ethanol. Cool the solution in an ice bath.

-

Addition of Reactants: To the cooled basic solution, add cyclohexanone. Then, slowly add benzaldehyde dropwise while stirring vigorously, maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether. Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm. Cyclohexyl Protons: Complex multiplets in the upfield region (δ 1.5-3.0 ppm). Methyl Protons: A singlet around δ 1.2-1.5 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 210-220 ppm. Aromatic Carbons: Signals between δ 125-145 ppm. Quaternary Carbon: A signal around δ 50-60 ppm. Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-45 ppm). Methyl Carbon: A signal in the upfield region (δ 20-30 ppm). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands around 1600 and 1450 cm⁻¹. Sp² C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹. Sp³ C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 188. Major Fragments: Fragmentation patterns would likely involve loss of the methyl group (m/z = 173), the phenyl group (m/z = 111), and characteristic cleavages of the cyclohexanone ring. |

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the ketone functional group and the α-protons on the cyclohexyl ring.

Enolate Formation and Subsequent Reactions

Despite the presence of a quaternary α-carbon, deprotonation can occur at the α'-position (C6) to form an enolate. This enolate can then participate in a variety of reactions, such as alkylation, halogenation, and aldol-type condensations. The regioselectivity of these reactions will be governed by the reaction conditions.

Diagram of Enolate Formation and Reactivity:

Sources

The Advent of α,α'-Disubstituted Cyclohexanones: A Technical Guide to the Discovery and Synthesis of 2-Methyl-2-phenylcyclohexanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2-Methyl-2-phenylcyclohexanone, a prototypical α,α'-disubstituted cyclic ketone. We will navigate the historical context of its conceptual discovery, detail plausible pioneering synthetic routes based on foundational organic chemistry principles, and present a comprehensive analysis of its structural characterization. This document is designed to serve as a technical resource, blending historical perspective with practical synthetic insights and robust analytical data.

Introduction: The Significance of the Quaternary Carbon

The synthesis of molecules bearing quaternary carbon centers—a carbon atom bonded to four other carbon atoms—has long been a formidable challenge in organic chemistry. The creation of such sterically hindered centers requires precise control over reactivity and stereochemistry. This compound represents a classic example of a molecule with a quaternary stereocenter at the α-position to a carbonyl group. The development of synthetic methods to access such structures was a critical step forward in the construction of complex organic molecules, including natural products and pharmaceutical agents.

Historical Context: Building on the Foundations of Cyclohexanone Chemistry

While a definitive seminal publication detailing the first synthesis of this compound remains elusive in historical archives, its conceptualization and eventual synthesis are direct descendants of the pioneering work on simpler substituted cyclohexanones. The early 20th century saw a burgeoning interest in the chemistry of alicyclic compounds.

A landmark in this field was the first documented synthesis of 2-methylcyclohexanone in 1906 by the Nobel laureate Otto Wallach and his collaborator, A. Blumann.[1] Their work, published in Justus Liebigs Annalen der Chemie, described the synthesis of 2-methylcyclohexanone via the oxidation of 2-methylcyclohexanol.[1] This foundational research laid the groundwork for the exploration of a wide array of substituted cyclohexanones and demonstrated key transformations that are still fundamental to organic synthesis.

The logical next step in complexity from monosubstituted cyclohexanones was the introduction of a second substituent at the same α-position, leading to compounds like this compound. The synthesis of such molecules would have relied on the burgeoning understanding of enolate chemistry.

Synthetic Approaches: The Logic of Enolate Alkylation

The construction of this compound can be logically approached from two primary retrosynthetic disconnections, both leveraging the nucleophilic character of a ketone enolate.

Pathway A: Methylation of 2-Phenylcyclohexanone

This approach involves the methylation of a pre-formed 2-phenylcyclohexanone. The phenyl group, being larger than the methyl group, would likely be introduced first to avoid potential steric hindrance in a subsequent phenylation step.

Conceptual Experimental Protocol:

-

Enolate Formation: 2-Phenylcyclohexanone is treated with a strong, non-nucleophilic base to generate the corresponding enolate. The choice of base is critical to ensure complete deprotonation without competing side reactions. Lithium diisopropylamide (LDA) is a suitable choice for forming the kinetic enolate.

-

Alkylation: The enolate is then treated with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the α-position.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.

Caption: Synthetic pathway via phenylation of 2-methylcyclohexanone.

Structural Elucidation and Spectroscopic Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹³C NMR Spectroscopy | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 188. |

Note: Specific spectral data can be found in public databases such as PubChem.

Conclusion and Future Directions

The synthesis of this compound stands as a testament to the power of fundamental principles in organic chemistry, particularly the strategic use of enolate intermediates. While the exact historical moment of its first creation may not be prominently documented, its synthesis is a logical and important step in the evolution of constructing complex organic molecules. The methods developed for the synthesis of such α,α'-disubstituted cyclohexanones have paved the way for the creation of a vast array of compounds with significant applications in materials science, fragrance chemistry, and drug discovery. Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of related structures, further expanding the synthetic chemist's toolkit.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: Unveiling the Stereoelectronic Landscape of a Chiral Ketone

An In-depth Technical Guide to the Theoretical Study of 2-Methyl-2-phenylcyclohexanone

This compound is a fascinating molecule featuring a quaternary chiral center adjacent to a carbonyl group. Its structure, comprised of a flexible six-membered ring bearing both a small alkyl group and a bulky, electronically active aromatic group, presents a rich and complex stereochemical landscape. Understanding the conformational preferences and electronic properties of this molecule is paramount for predicting its reactivity, elucidating reaction mechanisms in which it is a substrate or product, and for its potential application in asymmetric synthesis and medicinal chemistry.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. As direct, in-depth theoretical studies on this specific molecule are not extensively published, this document establishes a robust, field-proven protocol by synthesizing methodologies from authoritative studies on analogous structures, such as phenylcyclohexane, 1-methyl-1-phenylcyclohexane, and other substituted cyclohexanones.[1][2][3] We will explore the causality behind computational choices, outline a self-validating experimental workflow, and present the expected quantitative data to guide researchers in this field.

PART 1: The Conformational Dichotomy: A Battle of Steric and Electronic Effects

The cyclohexanone ring is not planar; it predominantly adopts a chair conformation to minimize torsional and angle strain.[4] The introduction of substituents at the C2 position creates two principal, non-equivalent chair conformers that can interconvert via a "ring flip." The core of the theoretical analysis lies in determining the relative stability of these two conformers:

-

Conformer A (ax-Ph/eq-Me): The larger phenyl group occupies the more sterically hindered axial position, while the methyl group is in the equatorial position.

-

Conformer B (eq-Ph/ax-Me): The phenyl group occupies the less hindered equatorial position, while the methyl group is axial.